N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide
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Overview
Description
N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes an indole moiety, a benzamide core, and various functional groups such as methoxy and diethylamino groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dimethoxybenzoic acid with diethylamine under dehydrating conditions to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxoacetyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted benzamides and indole derivatives.
Scientific Research Applications
N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3,4-dimethoxybenzamide: Lacks the indole moiety and oxoacetyl group, resulting in different chemical and biological properties.
N,N-diethyl-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide: Lacks the methoxy groups, affecting its reactivity and biological activity.
Uniqueness
N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide is unique due to the presence of both the indole moiety and the methoxy groups, which impart distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C30H31N3O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dimethoxy-5-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]benzamide |
InChI |
InChI=1S/C30H31N3O5/c1-6-33(7-2)30(36)20-17-22(28(38-5)24(18-20)37-4)31-29(35)27(34)25-21-15-11-12-16-23(21)32(3)26(25)19-13-9-8-10-14-19/h8-18H,6-7H2,1-5H3,(H,31,35) |
InChI Key |
IRIKVBOAPIXSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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